N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
Description
N-(3-Chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with an acetamide substituent. The 1,5-benzodiazepine moiety is characterized by a seven-membered ring containing two nitrogen atoms, with a ketone group at position 2 and a phenyl group at position 2. This structural framework is analogous to pharmacologically active benzodiazepines but differentiated by the acetamide linkage and halogen substitution, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-17-12-16(10-11-18(17)25)26-22(29)14-28-21-9-5-4-8-19(21)27-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSWZRXJABHXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H17ClFN3O2
- Molecular Weight : 421.8 g/mol
- CAS Number : 899723-74-1
The structure includes a benzodiazepine moiety, which is often associated with various biological activities such as anxiolytic and sedative effects. The presence of the chloro and fluorine substituents may enhance its lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly GABA receptors, which are crucial for its anxiolytic effects.
- Cell Cycle Modulation : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle pathways.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer progression or neurological disorders.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(...) | A549 (Lung Cancer) | 26 | |
| N-(4-fluorophenyl)-2-(...) | MCF7 (Breast Cancer) | 15 |
These results suggest that the compound may possess anticancer properties similar to other phenylacetamide derivatives.
Neuropharmacological Effects
Benzodiazepine derivatives are well-known for their neuropharmacological effects. N-(3-chloro-4-fluorophenyl)-2-(...) may exhibit:
- Anxiolytic Effects : Potential reduction in anxiety levels through GABA receptor modulation.
- Sedative Properties : Induction of sedation in preclinical models.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into potential therapeutic applications:
-
Study on Anticancer Activity : A study found that benzodiazepine derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with some compounds showing IC50 values below 20 µM.
"Compounds in the benzodiazepine class are often associated with various biological activities..." .
- Neuropharmacological Assessment : Research on similar compounds indicated their effectiveness in reducing anxiety symptoms in animal models, suggesting a potential for therapeutic use in anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s uniqueness lies in its 1,5-benzodiazepine core. Comparisons with other heterocyclic acetamides reveal distinct structural and functional differences:
Key Observations :
- Halogenation (Cl, F) in the acetamide group is a common feature in analogues, likely improving lipophilicity and metabolic resistance .
Physicochemical Properties
Melting points and solubility trends vary significantly based on substituents:
Key Observations :
Key Observations :
- Carbodiimide-mediated coupling (e.g., EDC) is a standard method for acetamide derivatives .
- Halogenated anilines (e.g., 3-chloro-4-fluoroaniline) are recurrent substrates, suggesting their commercial availability and utility .
Hydrogen Bonding and Crystal Packing
The target compound’s crystal packing is anticipated to involve N–H∙∙∙O interactions, similar to analogues:
- Pyrazole derivative : Forms R22(10) hydrogen-bonded dimers, stabilizing the crystal lattice.
- Naphthalene derivative : Planar amide group facilitates N–H∙∙∙O dimers, with a dihedral angle of 60.5° between aromatic rings.
- Target Compound : The benzodiazepine core’s flexibility may allow variable packing modes, though the amide group is expected to drive dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
